

N-Boc-Nortropinone: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: *N*-Boc-nortropinone

Cat. No.: B015116

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CAS Number: 185099-67-6

Abstract

N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its rigid 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in a multitude of biologically active compounds, particularly those targeting the central nervous system.^[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, rendering it an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of **N-Boc-nortropinone**, encompassing its physicochemical properties, safety data, detailed experimental protocols for its synthesis and key transformations, and its significant applications in drug discovery and development, with a focus on opioid receptor modulators.

Physicochemical and Safety Properties

N-Boc-nortropinone is typically an off-white to white crystalline solid at room temperature.^[1] ^[2] The Boc protecting group confers solubility in many common organic solvents while limiting its solubility in water.^[1]^[2]

Physicochemical Data

Property	Value	Reference(s)
CAS Number	185099-67-6	[1]
IUPAC Name	tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate	[1] [2]
Molecular Formula	C ₁₂ H ₁₉ NO ₃	[1] [3]
Molecular Weight	225.28 g/mol	[1] [4]
Appearance	Off-white to white solid/powder	[1]
Melting Point	70-74 °C	[1] [2]
Boiling Point	325.8 °C at 760 mmHg	[1] [2]
Density	1.139 g/cm ³	[1] [2]
Solubility	Slightly soluble in Chloroform and Methanol; Insoluble in water	[1]
Flash Point	150.8 °C	[1] [2]
Storage Temperature	0-5 °C, Store in a cool, dry place	[1]

Safety Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statement(s)	Reference(s)
Eye Damage	GHS05	Danger	H318: Causes serious eye damage	P280, P305 + P351 + P338	[4] [5]

Synthesis and Experimental Protocols

The most common route for the synthesis of **N-Boc-nortropinone** involves the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (Boc₂O).[\[2\]](#)[\[6\]](#)

Synthesis of N-Boc-nortropinone from Nortropinone Hydrochloride

This protocol describes a standard laboratory procedure for the N-protection of nortropinone.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Reaction Scheme:



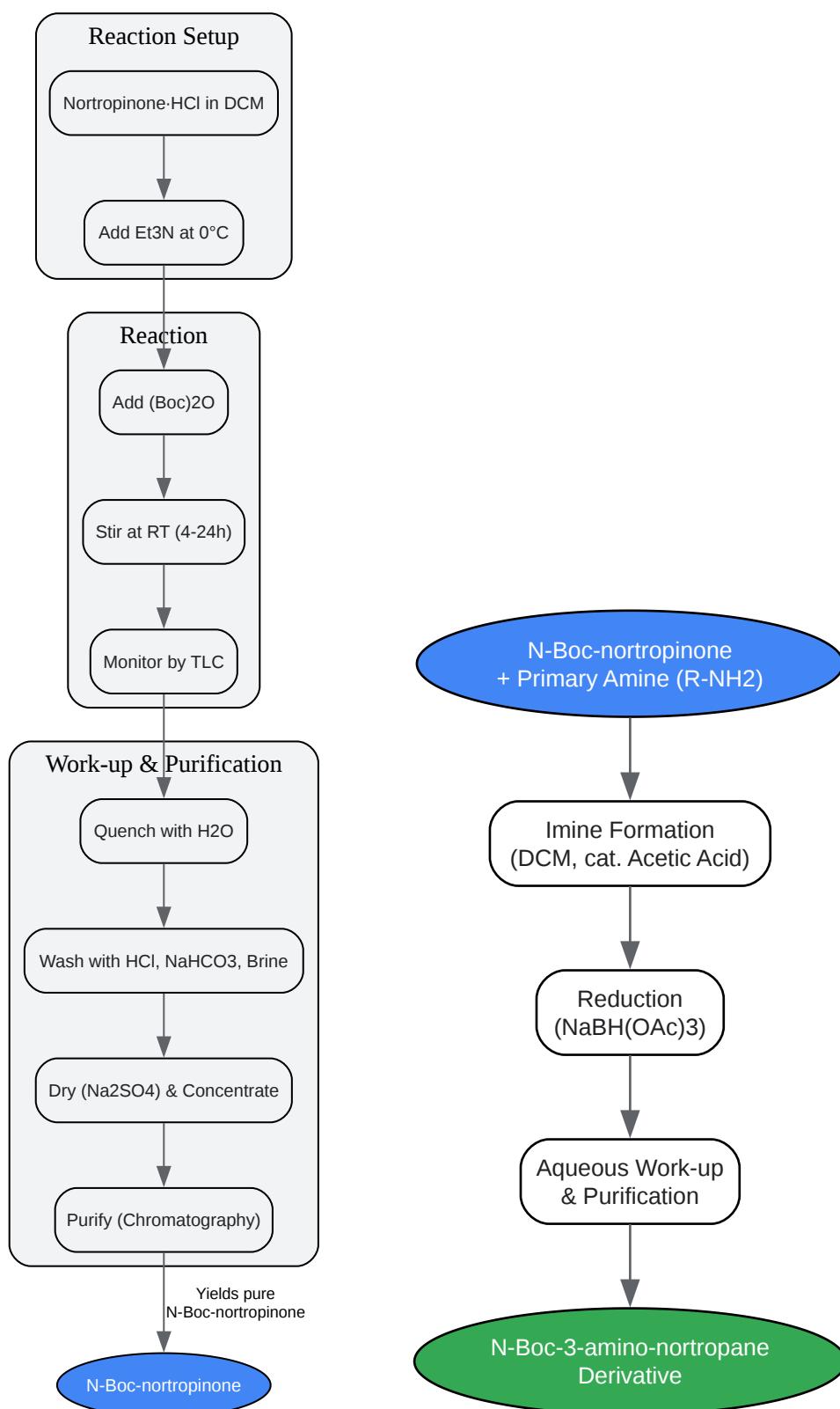
Materials and Equipment:

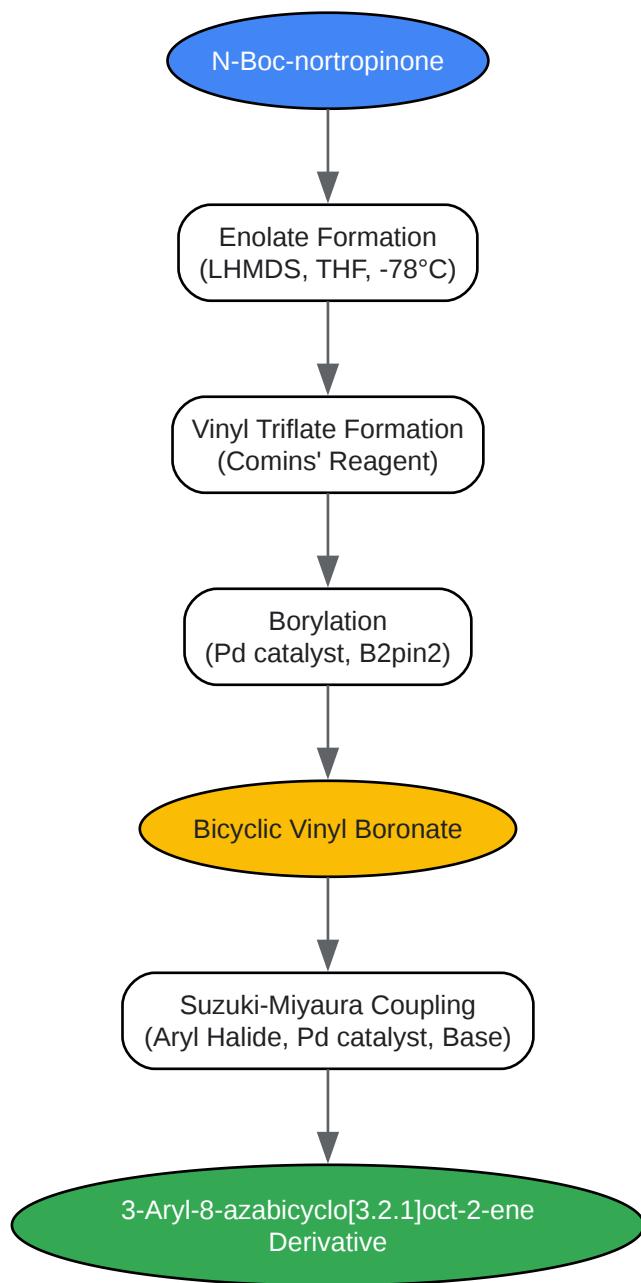
- Nortropinone hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a dry round-bottom flask containing nortropinone hydrochloride (1.0 eq), add anhydrous dichloromethane.

- Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) to the stirred solution and stir for 15 minutes to generate the free base.[8]
- Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][7][8]
- Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[6][8]
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[7][8]
- Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.[1][7]





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• To cite this document: BenchChem. [N-Boc-Nortropinone: A Technical Guide for Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015116#n-boc-nortropinone-cas-number-185099-67-6-properties\]](https://www.benchchem.com/product/b015116#n-boc-nortropinone-cas-number-185099-67-6-properties)

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